2-Amino-5-(methoxymethyl)phenol

Description

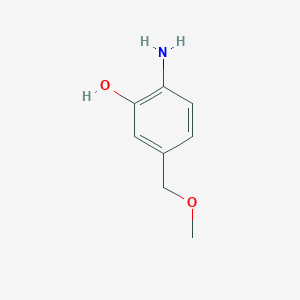

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-amino-5-(methoxymethyl)phenol |

InChI |

InChI=1S/C8H11NO2/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,10H,5,9H2,1H3 |

InChI Key |

LLTSUUFRJSYQLR-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC(=C(C=C1)N)O |

Origin of Product |

United States |

Foundational & Exploratory

"2-Amino-5-(methoxymethyl)phenol" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-5-(methoxymethyl)phenol (CAS No. 824933-84-8). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development. This document summarizes the available data on its molecular structure and basic properties. Notably, there is a significant lack of publicly available experimental data for this compound, which this guide will also address. It is crucial to distinguish this compound from its isomers, such as 2-Amino-5-methoxyphenol, for which more data is available but which possesses a different chemical structure.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound containing amino, hydroxyl, and methoxymethyl functional groups attached to a benzene ring.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 824933-84-8 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Canonical SMILES | COC1=CC(=C(C=C1)N)O | N/A |

| InChI Key | LLTSUUFRJSYQLR-UHFFFAOYSA-N | N/A |

Physical and Chemical Properties

A thorough search of scientific literature and chemical databases reveals a significant gap in the publicly available experimental data for the physical and chemical properties of this compound. The information that is available from commercial suppliers has not been substantiated by peer-reviewed literature.

Table 2: Summary of Known Physical and Chemical Properties

| Property | Value | Notes |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

| H-Bond Donor Count | 2 | Calculated |

| H-Bond Acceptor Count | 3 | Calculated |

Note: The hydrogen bond donor and acceptor counts are calculated based on the molecular structure and have not been experimentally verified.

Spectral Data

While some commercial suppliers indicate the availability of spectral data such as NMR, HPLC, and LC-MS for this compound, these spectra are not publicly accessible. Researchers requiring this information should consider direct analytical characterization of a purchased sample.

Synthesis and Experimental Protocols

Due to the lack of published experimental work, no detailed methodologies for key experiments can be provided at this time.

Biological Activity and Signaling Pathways

There is currently no published research detailing the biological activity or the involvement of this compound in any signaling pathways. Its structural similarity to other phenolic and aniline compounds suggests potential for a range of biological activities, but this remains to be experimentally determined.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 824933-84-8) is not publicly available. In the absence of specific data, this compound should be handled with the utmost care, assuming it may be hazardous. Standard laboratory safety protocols for handling novel chemical entities should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.

For guidance, researchers can refer to the SDS of structurally related compounds, but should be aware that the toxicological properties may differ significantly.

Distinction from Isomers and Related Compounds

It is critical for researchers to distinguish this compound from its close isomer, 2-Amino-5-methoxyphenol (CAS 40925-70-0). These two compounds have different molecular formulas and structures, which will result in different physical, chemical, and biological properties. Much of the readily available data is for 2-Amino-5-methoxyphenol, and caution must be exercised to avoid misattribution of this data.

Diagram 1: Structural Comparison

References

"2-Amino-5-(methoxymethyl)phenol" CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available information on 2-Amino-5-(methoxymethyl)phenol, a chemical compound of interest in various research and development sectors. Due to the limited publicly available data for this specific molecule, this document focuses on its fundamental chemical identity and structure.

Core Chemical Information

CAS Number: 824933-84-8

Molecular Structure:

The molecular structure of this compound is characterized by a phenol ring substituted with an amino group at the second position and a methoxymethyl group at the fifth position.

-

SMILES: OC1=CC(COC)=CC=C1N

-

InChI: InChI=1S/C8H11NO2/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4,10H,5,9H2,1H3

A 2D representation of the molecular structure is provided below:

Caption: 2D structure of this compound

Chemical Identification and Properties

The following table summarizes the key identifiers and basic properties of this compound.

| Property | Value |

| CAS Number | 824933-84-8 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | COC1=CC(=C(C=C1)N)O |

| InChI Key | AOWNYDDZDLTCGB-UHFFFAOYSA-N |

| IUPAC Name | This compound |

Experimental Data and Protocols

As of late 2025, detailed experimental data, including quantitative analyses and specific experimental protocols for this compound, are not widely available in peer-reviewed literature or public chemical databases. Researchers interested in this compound may need to perform de novo characterization and experimental validation. Supplier documentation may provide batch-specific analytical data such as NMR, HPLC, and LC-MS.[1]

Logical Relationship of Compound Information

The following diagram illustrates the logical flow of information a researcher might follow when investigating a novel or sparsely documented compound like this compound.

Caption: Information workflow for a novel chemical compound.

References

"2-Amino-5-(methoxymethyl)phenol" solubility in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-5-(methoxymethyl)phenol

This compound is an aromatic organic compound containing an amino, a hydroxyl, and a methoxymethyl group attached to a benzene ring. These functional groups dictate its chemical reactivity and physical properties, including its solubility in various organic solvents. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and a hydrogen bond acceptor (the oxygen in the methoxymethyl and hydroxyl groups) suggests its potential for solubility in polar solvents. Conversely, the aromatic ring provides a nonpolar characteristic, which may contribute to solubility in less polar organic solvents.

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in polar organic solvents. This is attributed to the ability of the amino and hydroxyl groups to form hydrogen bonds with polar solvent molecules.

Quantitative Solubility Analysis (Data from 4-Aminophenol as a proxy)

Due to the lack of specific quantitative data for this compound, the following table summarizes the solubility of 4-aminophenol, a structurally related compound. This data can serve as a useful estimation for selecting appropriate solvents for this compound in experimental work. It is important to note that the methoxymethyl group in the target compound may influence its solubility profile compared to the unsubstituted 4-aminophenol.

| Solvent | Molar Mass ( g/mol ) | Solubility of 4-Aminophenol |

| Water | 18.02 | 1.5 g/100 mL[1] |

| Ethanol | 46.07 | Slightly soluble[1] |

| Diethyl Ether | 74.12 | Slightly soluble[1] |

| Acetone | 58.08 | Soluble[1] |

| Ethyl Acetate | 88.11 | Soluble[1] |

| Acetonitrile | 41.05 | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Very soluble[1] |

| Toluene | 92.14 | Slightly soluble[1] |

| Benzene | 78.11 | Negligible solubility[1] |

| Chloroform | 119.38 | Negligible solubility[1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a vial. The exact amount of solid should be more than what is expected to dissolve.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or on a magnetic stirrer. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure that the solution is saturated. The temperature should be controlled and recorded.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant (the saturated solution) and transfer it to a volumetric flask. Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility in grams per 100 mL (or other desired units) using the determined concentration and the dilution factor.

Logical Workflow for Synthesis

The following diagram illustrates a potential synthetic pathway for this compound, adapted from a known synthesis of a similar compound, 2-amino-5-methoxyphenol. This workflow provides a logical sequence of reactions for planning the synthesis of the target compound.

Caption: Proposed synthesis route for this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While direct quantitative data remains elusive, the provided information on its qualitative solubility, along with quantitative data for a similar compound, offers valuable guidance for researchers and professionals in drug development. The detailed experimental protocol and the logical synthesis workflow further equip scientists with the necessary tools to effectively work with this important chemical intermediate. It is recommended that experimental determination of the solubility of this compound in various solvents be conducted to obtain precise data for specific applications.

References

Spectroscopic Analysis of 2-Amino-5-(methoxymethyl)phenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of the organic compound 2-Amino-5-(methoxymethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic data (NMR, IR, MS) and provides standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are crucial for the identification and structural elucidation of the compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | dd | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~4.8 (broad s) | 2H | -NH₂ | |

| ~4.5 (broad s) | 1H | -OH | |

| ~4.3 | s | 2H | -CH₂-O |

| ~3.3 | s | 3H | -O-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C-OH |

| ~138 | Ar-C-NH₂ |

| ~130 | Ar-C |

| ~118 | Ar-CH |

| ~116 | Ar-CH |

| ~115 | Ar-CH |

| ~74 | -CH₂-O |

| ~58 | -O-CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3250 | Strong, Broad | O-H and N-H stretching |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | N-H bending and Aromatic C=C stretching |

| 1520-1480 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Aryl C-O stretching |

| 1150-1080 | Strong | C-O-C stretching (ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 153 | [M]⁺ (Molecular Ion) |

| 122 | [M - OCH₃]⁺ |

| 123 | [M - CH₂O]⁺ |

| 108 | [M - CH₂OCH₃]⁺ |

Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on common fragmentation pathways for phenols and ethers.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

Instrument Setup : The NMR spectrometer (e.g., 400 MHz) is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.

-

Data Acquisition : For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The number of scans will depend on the sample concentration.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR) : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2]

-

Background Collection : Record a background spectrum of the clean, empty ATR crystal.[3]

-

Sample Analysis : Apply pressure to ensure good contact between the sample and the crystal.[4] The IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization : For Electron Ionization (EI-MS), the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6][7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthesized organic compound like this compound.

This document serves as a foundational guide for the spectroscopic analysis of this compound. Researchers are encouraged to use these predicted data and protocols as a starting point for their experimental work.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. agilent.com [agilent.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives

A comprehensive analysis of the current scientific understanding of aminophenol compounds related to 2-Amino-5-(methoxymethyl)phenol.

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed no publicly available scientific literature detailing the mechanism of action or biological activity of the specific compound "this compound." This document therefore provides a detailed overview of the most closely related and studied analogs: 2-Amino-5-methoxyphenol and 2-Amino-5-methylphenol . The structural differences are illustrated below. While these compounds share a common 2-aminophenol core, the variation in the substituent at the 5-position will influence their physicochemical properties and biological activities.

Core Structures

Caption: Structural comparison of the requested compound and its closest analogs.

2-Amino-5-methoxyphenol

This compound is a phenol substituted with an amino group at position 2 and a methoxy group at position 5[1].

Biological Activities and Potential Mechanisms of Action

The biological activities of 2-amino-5-methoxyphenol and its derivatives are an area of active research, with studies pointing towards several potential applications.

-

Antimicrobial Properties: Derivatives of 2-methoxyphenol have been investigated for their antibacterial activity. For instance, an imine-based ligand, 2-methoxy-5-((6-methoxypyridin-3-ylimino)methyl)phenol, and its metal complexes have shown potent antibacterial action, with theoretical studies suggesting inhibition of the DNA gyrase-DNA complex as a possible mechanism[2]. Phenol derivatives, in general, are known to possess antimicrobial activities[3].

-

Antioxidant Activity: The phenolic hydroxyl group in 2-amino-5-methoxyphenol suggests potential antioxidant properties through the scavenging of free radicals. This is a common characteristic of phenolic compounds[4]. The antioxidant capacity of various 2-methoxyphenols has been evaluated using methods like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging assay[5].

-

Enzyme Inhibition: This class of compounds may exhibit inhibitory effects on certain enzymes. For example, some 2-methoxyphenol derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation[5]. Other phenol derivatives have been explored as inhibitors of acetylcholinesterase, a key enzyme in the pathology of Alzheimer's disease[6].

Quantitative Data

Currently, there is a lack of specific quantitative data such as IC50 or binding affinity values for the parent compound 2-amino-5-methoxyphenol in the reviewed literature. However, for a derivative of a related compound, 2-acetyl-5-O-(amino-alkyl)phenol, the following data has been reported in the context of Alzheimer's disease research:

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

| TM-3 | eeAChE | 0.69 | 32.7 |

| TM-3 | MAO-B | 6.8 | - |

| Table 1: Inhibitory activities of a 2-acetyl-5-O-(amino-alkyl)phenol derivative (TM-3)[6]. |

Experimental Protocols

1.3.1. Antibacterial Assay (Agar Well Diffusion Method)

This method is commonly used to evaluate the antibacterial activity of chemical compounds.

-

Preparation of Test Solutions: The test compound and a standard antibiotic (e.g., Ciprofloxacin) are dissolved in a suitable solvent (e.g., 20% v/v WFI in DMSO) to prepare solutions of varying concentrations (e.g., 1000 µg/ml and 1500 µg/ml)[3].

-

Inoculation: A standardized inoculum of the target bacterial strain is uniformly spread on the surface of a sterile agar plate.

-

Well Preparation: Wells of a specific diameter are punched into the agar.

-

Application of Test Solutions: A fixed volume (e.g., 100 µl) of each test solution is added to the respective wells. A well with the solvent alone serves as a control[3].

-

Incubation: The plates are incubated for 16 to 18 hours under appropriate conditions for bacterial growth[3].

-

Measurement: The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured to determine the antibacterial activity.

Caption: Workflow for the Agar Well Diffusion Method.

2-Amino-5-methylphenol

This compound, also known as 6-amino-m-cresol, is primarily used as an oxidative coupler in permanent hair dye formulations[7][8].

Biological Activities and Toxicological Profile

The main body of research on 2-amino-5-methylphenol centers on its use in cosmetics and its associated toxicological profile.

-

Genotoxicity: There is evidence to suggest that 2-amino-5-methylphenol has genotoxic potential. Both in vitro and in vivo studies have shown mixed results, but the overall weight of evidence led to its classification as genotoxic[7]. The metabolite, N-acetyl-2-amino-5-methylphenol, was also found to be genotoxic in an in vitro micronucleus assay[7].

-

Metabolism: In vitro studies with human, rat, and mouse hepatocytes have shown that the related compound 5-amino-2-methylphenol is rapidly and completely metabolized. The primary metabolic pathways involve extensive phase II metabolism, specifically sulfation of the phenol group and, to a lesser extent, N-acetylation.

Caption: Proposed metabolic pathways for 5-amino-2-methylphenol.

Quantitative Data

Toxicological studies have provided some quantitative data for 2-amino-5-methylphenol and its isomers.

| Compound | Test | Species | Value |

| 2-Amino-5-methylphenol | NOAEL (No-Observed-Adverse-Effect Level) | - | 50 mg/kg bw/day[7] |

| 5-Amino-2-methylphenol | LD50 (Oral) | Rat | 3600 mg/kg bw |

| Table 2: Toxicological data for aminomethylphenol isomers. |

Experimental Protocols

2.3.1. In Vitro Micronucleus Assay

This assay is used to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.

-

Cell Culture: A suitable mammalian cell line is cultured in appropriate media.

-

Treatment: The cells are exposed to various concentrations of the test compound (e.g., N-acetyl-2-amino-5-methylphenol) and positive and negative controls.

-

Cytochalasin B Addition: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope. An increase in the frequency of micronucleated cells indicates genotoxic activity.

Concluding Remarks

While there is a significant gap in the scientific literature regarding the specific biological activities of "this compound," the available data on its close analogs, 2-Amino-5-methoxyphenol and 2-Amino-5-methylphenol, provide valuable insights. Derivatives of these compounds have demonstrated potential as antimicrobial and enzyme-inhibiting agents. However, toxicological assessments, particularly concerning genotoxicity, are crucial for any potential therapeutic or commercial application. Further research is warranted to synthesize and characterize this compound and to elucidate its unique biological profile and mechanism of action. This would determine its potential utility in various scientific and industrial fields.

References

- 1. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol | 1021121-20-9 | Benchchem [benchchem.com]

- 5. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 2-Amino-5-(methoxymethyl)phenol as a Reactive Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing in-depth experimental data specifically for 2-Amino-5-(methoxymethyl)phenol is limited. This guide leverages the well-documented chemistry of its close structural analogs, 2-amino-5-methoxyphenol and 2-amino-5-methylphenol, to project the potential of this compound as a valuable reactive intermediate in organic synthesis and drug discovery. The experimental protocols and quantitative data presented herein are based on these analogs and should be adapted and optimized for the target compound.

Introduction

This compound is a substituted aminophenol with a unique combination of functional groups: a nucleophilic aromatic amine, a phenolic hydroxyl group, and a methoxymethyl substituent. This arrangement suggests its significant potential as a versatile reactive intermediate for the synthesis of complex organic molecules, particularly heterocyclic scaffolds of medicinal interest. The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring for electrophilic substitution, while the amino and hydroxyl moieties themselves are key participants in a variety of condensation and cyclization reactions. The methoxymethyl group at the 5-position can influence the molecule's solubility, lipophilicity, and potential for metabolic modification, making it an intriguing building block for drug design.

This technical guide provides a comprehensive overview of the projected synthesis, reactivity, and potential applications of this compound, drawing parallels from its closely related and well-studied analogs.

Physicochemical Properties

| Property | 2-Amino-5-methoxyphenol | 2-Amino-5-methylphenol | Projected: this compound |

| CAS Number | 40925-70-0[1][2] | 2835-98-5[3][4] | 824933-84-8 |

| Molecular Formula | C₇H₉NO₂[1][5] | C₇H₉NO[3] | C₈H₁₁NO₂ |

| Molecular Weight | 139.15 g/mol [1][5] | 123.15 g/mol [3][4] | 153.18 g/mol |

| Melting Point | 128-131 °C[6] | 159-162 °C[4] | Expected to be a crystalline solid |

| Appearance | Off-white to beige powder | White or off-white crystalline powder[7] | Expected to be a crystalline solid |

| Solubility | Slightly soluble in cold water, soluble in hot water and polar organic solvents[2][8] | Soluble in water and alcohol | Expected to be soluble in polar organic solvents |

Synthesis of Substituted 2-Aminophenols: Established Protocols for Analogs

The synthesis of 2-aminophenol derivatives typically involves the reduction of a corresponding 2-nitrophenol. This precursor can often be prepared by the regioselective nitration of a substituted phenol.

Synthesis of 2-Amino-5-methoxyphenol

A common route to 2-amino-5-methoxyphenol involves the nitration of 3-methoxyphenol followed by reduction.[9]

Experimental Protocol:

Step 1: Synthesis of 5-Methoxy-2-nitrophenol [9]

-

Dissolve 3-methoxyphenol (10 g, 80.55 mmol) in propionic acid (80 mL).

-

Cool the solution to -5 °C.

-

Slowly add a solution of sodium nitrite (5.61 g, 81.30 mmol) in water (13 mL) while maintaining the temperature at -5 °C.

-

Stir the mixture for 1 hour at -5 °C.

-

Add nitric acid (6.7 mL, 161.10 mmol) and continue stirring for 1 hour at -5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 16 hours.

-

Add water (80 mL) dropwise to precipitate the product.

-

Filter the solid, wash with 50% aqueous propionic acid, and dry to yield 5-methoxy-2-nitrophenol. (Yield: 7.47 g, 55%)[9]

Step 2: Synthesis of 2-Amino-5-methoxyphenol [9]

-

Prepare a slurry of 5-methoxy-2-nitrophenol (7.47 g) and 10% Pd/C (1.87 g) in a 1:1 mixture of ethyl acetate and ethanol (100 mL).

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) for 3.5 hours at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, purge the flask with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Wash the Celite pad with additional solvent.

-

Remove the solvent from the filtrate under reduced pressure to obtain 2-amino-5-methoxyphenol. (Yield: 6.03 g, 98%)[9]

Projected Synthesis of this compound

Based on the synthesis of its analogs, a plausible route to this compound would involve the nitration of 3-(methoxymethyl)phenol followed by catalytic hydrogenation.

Caption: Projected synthetic pathway to this compound.

Potential as a Reactive Intermediate

The bifunctional nature of 2-aminophenols makes them excellent precursors for a wide range of chemical transformations, particularly in the synthesis of heterocyclic compounds.

Synthesis of Benzoxazines

2-Aminophenols are known to react with aldehydes and phenols in a Mannich-type condensation to form benzoxazine monomers. These monomers are valuable in materials science for the production of high-performance polymers. The intention to synthesize benzoxazines has been a driver for the preparation of 2-amino-5-methoxyphenol.[10]

Caption: General scheme for benzoxazine synthesis.

Formation of Phenoxazinones

The oxidative condensation of 2-aminophenols leads to the formation of phenoxazinone structures, which are present in some natural products and pharmacologically active compounds. For instance, 2-amino-5-methylphenol reacts with bovine hemoglobin to produce 2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one.[4] This reactivity highlights the potential of 2-aminophenols to participate in biologically relevant oxidative processes. The oxidation of 2-aminophenol can be initiated by radicals like TEMPO, where the formation of a 2-aminophenoxyl radical is a key step.[11]

Caption: Oxidative pathway from 2-aminophenol to phenoxazinone.

Synthesis of Schiff Bases and Metal Complexes

The amino group of 2-aminophenols can readily condense with aldehydes or ketones to form Schiff bases. These ligands are capable of coordinating with various metal ions to form stable complexes. 2-Amino-5-methylphenol has been utilized in the synthesis of tridentate Schiff base ligands and non-metallocene catalysts with phenoxy-imine ligands.[4] This suggests that this compound could also serve as a precursor to novel ligands and catalysts.

Experimental Protocol for a Representative Schiff Base Formation: [12]

-

Reflux a mixture of 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole in the presence of an acidic catalyst for 5 hours.

-

Monitor the reaction completion using appropriate chemical methods (e.g., TLC).

-

Upon completion, filter the reaction mixture and wash the solid with a suitable solvent.

-

Distill the combined filtrate to remove the solvent.

-

Extract the residue with an appropriate solvent and dry over sodium sulfate to isolate the Schiff base derivative.

Pro-oxidant Activity

Studies have shown that 2-aminophenols can exhibit pro-oxidant activity, particularly in the presence of transition metal ions like copper.[13] They can reduce cupric ions and subsequently stimulate the production of reactive oxygen species (ROS) such as superoxide radicals.[13] This property is significant in the context of drug development, as it could contribute to both therapeutic effects (e.g., in anticancer agents) and potential toxicity mechanisms.

Applications in Drug Development and Materials Science

The versatile reactivity of 2-aminophenol derivatives makes them valuable intermediates in several fields:

-

Pharmaceuticals: They serve as building blocks for the synthesis of a wide range of bioactive molecules. The resulting heterocyclic structures, such as phenoxazines, are found in various pharmacologically active compounds.

-

Dyes and Pigments: 2-Aminophenols are precursors to azo dyes and other colorants.

-

Materials Science: As demonstrated by their use in benzoxazine synthesis, these compounds are important for the development of advanced polymers with high thermal and chemical stability.

Conclusion

While direct experimental data on this compound is currently scarce, the well-established chemistry of its close analogs, 2-amino-5-methoxyphenol and 2-amino-5-methylphenol, provides a strong foundation for predicting its behavior and potential. Its unique combination of a reactive aminophenol core with a methoxymethyl substituent makes it a highly promising, yet underexplored, reactive intermediate. Researchers in organic synthesis, medicinal chemistry, and materials science are encouraged to investigate the properties and reactivity of this compound, as it holds the potential to unlock novel synthetic pathways and lead to the development of new molecules with valuable applications. Further research is warranted to establish detailed synthetic protocols and fully characterize the reactivity of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-アミノ-5-メチルフェノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Amino-5-methoxyphenol | C7H9NO2 | CID 9942163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 2-Amino-5-(methoxymethyl)phenol: A Technical Guide for Researchers

Introduction

2-Amino-5-(methoxymethyl)phenol is a substituted aminophenol derivative with potential applications in medicinal chemistry and materials science. As with many novel small molecules, a thorough understanding of its electronic structure, reactivity, and potential biological interactions is crucial for guiding further research and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the properties of this compound. While direct experimental and computational studies on this specific molecule are not extensively available in the public domain, this document outlines a robust framework based on established computational chemistry techniques and experimental protocols for analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore the potential of this and similar molecules.

Computational Chemistry Workflow for this compound

A typical computational workflow for investigating a small molecule like this compound involves several key steps, from initial structure optimization to the prediction of its chemical and biological properties.

Caption: A general computational chemistry workflow for studying this compound.

Detailed Computational Methodologies

1.1.1. Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. For this compound, DFT calculations can provide valuable insights into its geometry, stability, and reactivity.

-

Protocol for Geometry Optimization and Frequency Calculation:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: B3LYP functional is a common and reliable choice for organic molecules.[1][2][3]

-

Basis Set: 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.[1][2]

-

Procedure:

-

An initial 3D structure of this compound is built using a molecular editor.

-

A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

-

A frequency calculation is then carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental IR spectra.

-

-

1.1.2. Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein.[4][5] This is particularly relevant for drug development.

-

Protocol for Molecular Docking:

-

Software: AutoDock Vina, Schrödinger Maestro, or similar docking software.[5]

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

-

Preparation of the Ligand:

-

The optimized 3D structure of this compound obtained from DFT calculations is used.

-

Assign charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the receptor based on known active sites or by using a blind docking approach.

-

Run the docking simulation to generate a series of possible binding poses.

-

-

Analysis:

-

Analyze the docking results based on the predicted binding energies (docking scores) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

-

-

Hypothetical Quantitative Data

The following tables present hypothetical but realistic quantitative data for this compound, derived from typical values reported for similar substituted phenols in the literature.

Table 1: Calculated Molecular Properties (DFT/B3LYP/6-311++G(d,p))

| Property | Value | Unit | Reference Analogy |

| Total Energy | -552.xxxxxx | Hartrees | [6] |

| HOMO Energy | -5.xxx | eV | [7] |

| LUMO Energy | -0.xxx | eV | [7] |

| HOMO-LUMO Gap | 4.xxx | eV | [7] |

| Dipole Moment | 2.xxx | Debye | [1] |

| O-H Bond Dissociation Energy | 80-85 | kcal/mol | [6] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Wavenumber/Chemical Shift | Functional Group | Reference Analogy |

| FTIR | |||

| O-H stretch | ~3400-3500 cm⁻¹ | Phenolic OH | [8][9] |

| N-H stretch | ~3300-3400 cm⁻¹ | Amino NH₂ | [10] |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | Aromatic C-H | [8] |

| C-H stretch (aliphatic) | ~2850-2950 cm⁻¹ | CH₂ & CH₃ | [10] |

| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ | Aromatic ring | [8] |

| C-O stretch | ~1200-1250 cm⁻¹ | Phenolic C-O | [9] |

| ¹H NMR | |||

| Aromatic Protons | 6.5 - 7.5 ppm | Ar-H | [11][12][13][14] |

| Phenolic Proton | 8.0 - 9.0 ppm | Ar-OH | [12] |

| Amino Protons | 4.0 - 5.0 ppm | Ar-NH₂ | [12] |

| Methoxy Protons | ~3.8 ppm | O-CH₃ | [15] |

| Methylene Protons | ~4.4 ppm | Ar-CH₂-O | [16] |

| ¹³C NMR | |||

| Aromatic Carbons | 110 - 150 ppm | Ar-C | [17] |

| Methoxy Carbon | ~55 ppm | O-CH₃ | [17] |

| Methylene Carbon | ~70 ppm | Ar-CH₂-O | [17] |

Table 3: Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase (e.g., EGFR) | -7.x | MET793, LYS745 |

| Cyclooxygenase-2 (COX-2) | -8.x | ARG513, TYR385 |

| Androgen Receptor | -6.x | ARG752, GLN711 |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound would involve the reduction of the corresponding nitro compound, 5-(methoxymethyl)-2-nitrophenol.

Caption: A plausible synthetic pathway for this compound.

-

Experimental Protocol for Reduction:

-

Reactants: 5-(methoxymethyl)-2-nitrophenol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve 5-(methoxymethyl)-2-nitrophenol in methanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Connect the flask to a hydrogen gas supply (e.g., a balloon or a hydrogenation apparatus) and purge the system with hydrogen.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.[15]

-

-

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mass Spectrometry (MS):

Potential Signaling Pathway Involvement

Given the structural similarity of this compound to other phenolic compounds with known biological activities, it could potentially modulate various signaling pathways. For instance, if found to have anti-inflammatory properties, it might interact with the NF-κB signaling pathway.

Caption: A hypothetical signaling pathway showing potential inhibition of NF-κB by this compound.

This technical guide provides a comprehensive theoretical and computational framework for the investigation of this compound. By employing the outlined DFT calculations, molecular docking simulations, and guided by the provided hypothetical data, researchers can gain significant insights into the properties and potential applications of this molecule. The detailed experimental protocols for synthesis and characterization offer a practical starting point for laboratory-based research. This integrated approach of computational and experimental methodologies is essential for accelerating the discovery and development of novel chemical entities.

References

- 1. [PDF] Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking Studies of Natural Phenolic Compound and Derivates with Phospholipase A2 | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 5. In Silico Molecular Docking, Synthesis of 4-(4-benzoylaminophenoxy) Phenol Derivatives as Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 9. agro.icm.edu.pl [agro.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminophenol(95-55-6) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Aminophenol(123-30-8) 1H NMR [m.chemicalbook.com]

- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169) [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 18. mdpi.com [mdpi.com]

- 19. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. fiveable.me [fiveable.me]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 23. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 24. researchgate.net [researchgate.net]

Navigating the Safety Landscape of 2-Amino-5-(methoxymethyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following technical guide on the safety, handling, and material safety data for 2-Amino-5-(methoxymethyl)phenol (CAS No. 824933-84-8) has been compiled from available scientific literature and safety data sheets of structurally similar compounds. To date, a comprehensive and publicly available Safety Data Sheet (SDS) specifically for this compound has not been identified. Therefore, the information presented herein is intended to provide a preliminary safety overview and should be interpreted with caution. All handling and experimental procedures should be conducted under the assumption that this compound is hazardous, and a thorough risk assessment should be performed by qualified personnel before use. The data from analogous compounds, primarily 2-Amino-5-methylphenol and 2-Amino-5-methoxyphenol , are used to infer potential hazards and are clearly designated as such.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound and its analogs is provided below. It is critical to note the absence of experimentally verified data for the target compound.

| Property | This compound (Predicted) | 2-Amino-5-methylphenol (Experimental) | 2-Amino-5-methoxyphenol (Experimental) |

| Molecular Formula | C₈H₁₁NO₂ | C₇H₉NO | C₇H₉NO₂ |

| Molecular Weight | 153.18 g/mol | 123.15 g/mol | 139.15 g/mol |

| Appearance | Not Available | Powder | Not Available |

| Melting Point | Not Available | 159-162 °C | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| Solubility | Not Available | Not Available | Not Available |

| CAS Number | 824933-84-8 | 2835-98-5 | 40925-70-0 |

Hazard Identification and GHS Classification (Inferred)

The following GHS classifications are inferred from data on analogous aminophenol derivatives. A definitive classification for this compound is not available.

| Hazard Class | Hazard Statement (Inferred) | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |

| Warning |

| Skin Sensitization | H317: May cause an allergic skin reaction |

| Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

| Warning |

Toxicological Data (Analog-Based)

The toxicological profile of this compound has not been established. The data below for 2-Amino-5-methylphenol is provided for context and to guide preliminary risk assessment.[1][2]

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | 3600 mg/kg | [2] |

| Skin Sensitization | Guinea Pig | Dermal | Moderate sensitizer | [1] |

| Genotoxicity | In vitro/In vivo | - | Genotoxic potential | [1] |

| Reproductive/Developmental Toxicity | Rat | Oral | NOAEL: 200 mg/kg/day (maternal and developmental) | [1] |

| Repeated Dose Toxicity (90-day) | Rat | Gavage | Significant reduction in food consumption and body weight at 500 mg/kg/day | [1] |

Note: NOAEL = No-Observed-Adverse-Effect Level.

Experimental Protocols

Due to the absence of specific studies on this compound, detailed experimental protocols for its safety assessment are not available. However, a general workflow for the safe handling of a potentially hazardous chemical powder in a research setting is provided below.

General Safe Handling Workflow for a Novel Chemical Powder

Caption: General workflow for handling a chemical powder.

First Aid Measures (Inferred)

These first aid measures are based on the potential hazards of aminophenol compounds and should be adapted based on a specific risk assessment.

| Exposure Route | First Aid Procedure |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid creating dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side shields or goggles.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Logical Relationship for Risk Assessment

The following diagram illustrates the logical flow for assessing the risk of a new chemical with limited data.

Caption: Risk assessment flow for a novel compound.

Conclusion

While a complete safety profile for this compound is not currently available in the public domain, the data from structurally related aminophenols suggest that it should be handled as a hazardous substance. It is likely to be harmful if swallowed, and an irritant to the skin, eyes, and respiratory system, with potential for skin sensitization. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment, implement stringent safety protocols, and use appropriate personal protective equipment when handling this compound. Further toxicological studies are necessary to fully characterize the safety profile of this compound.

References

An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known applications of the chemical compound 2-Amino-5-(methoxymethyl)phenol (CAS No. 824933-84-8). Primarily developed as a component in oxidative hair dye formulations, this document details its chemical properties, provides a thorough experimental protocol for its synthesis, and discusses its significance within the cosmetics industry. While direct applications in drug development have not been documented, the broader pharmacological context of aminophenol derivatives is explored to offer insights into potential areas of future research. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.

Introduction and Historical Context

The discovery and development of this compound are intrinsically linked to the advancements in the cosmetics industry, specifically in the field of oxidative hair coloring. The history of this compound is not one of serendipitous discovery in a purely academic sense, but rather a targeted invention to address specific needs in hair dye technology.

Innovators in the early 2000s sought to develop new oxidative dye precursors that could offer improved performance characteristics over existing options. The use of 2-aminophenol and its derivatives for achieving yellow tones in hair was well-established. However, many of these compounds exhibited drawbacks such as poor stability to light, inadequate wash fastness, and in some cases, unfavorable toxicological profiles.

The key innovation leading to the development of this compound was the strategic placement of an oxymethyl group at the 5-position of the 2-aminophenol core structure. Researchers hypothesized that the introduction of this hydrophilic side chain could enhance the dye's properties. This structural modification was intended to provide vibrant and stable coloration while potentially improving the toxicological profile of the molecule. This targeted design approach culminated in the filing of patents that describe the synthesis and application of this compound and related compounds as novel hair dye components.

Chemical and Physical Properties

While extensive, publicly available analytical data for this compound is limited, the following table summarizes its key chemical properties based on available information.

| Property | Value |

| CAS Number | 824933-84-8 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COCC1=CC=C(N)C(O)=C1 |

| InChI Key | LLTSUUFRJSYQLR-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature. The general strategy involves the reduction of a nitrophenol precursor.

General Synthetic Pathway

The synthesis of 2-amino-5-(substituted oxymethyl)-phenols typically starts from a di-substituted benzene derivative. A common route begins with a 5-substituted 2-nitrophenol, which is then reduced to the corresponding 2-aminophenol.

The following diagram illustrates a general workflow for the synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Step 1: Synthesis of 4-hydroxy-3-nitrobenzyl alcohol

-

To a solution of 4-hydroxy-3-nitrobenzaldehyde in methanol, add sodium borohydride (NaBH₄) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the addition of water and acidify with dilute HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxy-3-nitrobenzyl alcohol.

Step 2: Synthesis of 5-(methoxymethyl)-2-nitrophenol

-

To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF), add a solution of 4-hydroxy-3-nitrobenzyl alcohol in THF dropwise at 0 °C.

-

Stir the mixture at room temperature for a specified time to ensure the formation of the alkoxide.

-

Cool the reaction mixture to 0 °C and add methyl iodide (CH₃I) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-(methoxymethyl)-2-nitrophenol.

Step 3: Synthesis of this compound

-

Dissolve 5-(methoxymethyl)-2-nitrophenol in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation (H₂) using a balloon or a Parr hydrogenator until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Applications

The primary and well-documented application of this compound is as a coupler in oxidative hair dye formulations. In this context, it reacts with a primary intermediate (developer) in the presence of an oxidizing agent to form a stable and vibrant color within the hair shaft. The methoxymethyl group at the 5-position is reported to contribute to the desirable properties of the resulting dye, including color intensity and fastness.

Potential in Drug Development and Signaling Pathways

Currently, there is no published research directly implicating this compound in any drug development program or specific signaling pathway. However, the broader class of aminophenol derivatives has been investigated for various pharmacological activities.

General Biological Activities of Aminophenol Derivatives

Derivatives of aminophenol have been explored for a range of biological activities, including:

-

Analgesic and Antipyretic Properties: The most famous example is paracetamol (acetaminophen), a p-aminophenol derivative.

-

Anti-inflammatory Activity: Some aminophenol derivatives have been investigated for their potential to inhibit inflammatory pathways.

-

Anticancer and Antimicrobial Activity: Certain substituted aminophenols have shown promise in preclinical studies for these applications.

Hypothetical Signaling Pathway Interactions

Given the lack of direct evidence for this compound, any discussion of its interaction with signaling pathways is speculative. However, based on the activities of related compounds, one could hypothesize potential areas of investigation. For instance, the antioxidant properties of phenols could suggest a role in modulating oxidative stress pathways. The structural similarity to some signaling molecules might also warrant investigation into its effects on kinase or other enzyme activities.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

Caption: A hypothetical workflow for the biological investigation of this compound.

Conclusion

This compound is a specialty chemical with a clear and documented history within the cosmetics industry. Its rational design as an improved hair dye component highlights a targeted approach to chemical innovation. While its primary application remains in this field, the broader pharmacological potential of the aminophenol scaffold suggests that this compound and its derivatives could be of interest for future research in medicinal chemistry. Further investigation is required to elucidate any potential biological activities and to expand its application beyond the realm of cosmetics. This guide provides a foundational understanding of the compound for researchers who may wish to explore these future possibilities.

The Unseen Architects: A Technical Guide to the Electronic and Steric Effects of 2-Amino-5-(methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and drug development, understanding the nuanced interplay of a molecule's electronic and steric properties is paramount to predicting its behavior, reactivity, and ultimately, its therapeutic potential. 2-Amino-5-(methoxymethyl)phenol, a substituted phenolic compound, presents a fascinating case study in this regard. The strategic placement of an amino (-NH2), a hydroxyl (-OH), and a methoxymethyl (-CH2OCH3) group on the benzene ring gives rise to a unique combination of electronic and steric effects that govern its interactions with biological targets.

This technical guide provides an in-depth analysis of the electronic and steric effects of this compound. By leveraging established quantitative descriptors such as Hammett (σ) and Taft (E_s) parameters, we will dissect the individual and collective contributions of its constituent functional groups. Furthermore, this document outlines detailed experimental protocols for the determination of these parameters, offering a practical resource for researchers seeking to characterize novel compounds. The inclusion of signaling pathway and experimental workflow diagrams, rendered using Graphviz, aims to provide clear visual aids for complex concepts and procedures. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of phenolic compounds as therapeutic agents.

Data Presentation: Electronic and Steric Parameters

The electronic and steric properties of a substituent can be quantified using Hammett (σ) and Taft (E_s) parameters, respectively. These parameters are crucial for Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of a compound with its biological activity.

Electronic Effects: Hammett Constants (σ)

The Hammett equation, log(K/K₀) = ρσ, relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound. The substituent constant, σ, quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The position of the substituent (meta or para) significantly influences its electronic effect.

The substituents on this compound are the amino (-NH2) group at position 2 (ortho to -OH, meta to -CH2OCH3), the hydroxyl (-OH) group at position 1, and the methoxymethyl (-CH2OCH3) group at position 5 (meta to -OH, para to -NH2). Due to the ortho position of the amino group relative to the hydroxyl group, its electronic effect is complex and not straightforwardly represented by a simple Hammett constant. However, we can analyze the electronic contributions of each group at different positions to understand the overall electronic nature of the molecule.

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Electronic Effect |

| Amino (-NH₂) | -0.16 | -0.66 | Strong electron-donating (by resonance) |

| Hydroxyl (-OH) | +0.12 | -0.37 | Electron-donating (by resonance), weakly electron-withdrawing (by induction) |

| Methoxymethyl (-CH₂OCH₃) | ~ -0.05 | ~ -0.15 | Weakly electron-donating (by induction) |

Steric Effects: Taft Steric Parameters (E_s)

The Taft equation, log(k/k₀) = ρσ + δE_s, separates the polar, steric, and resonance effects of a substituent. The steric parameter, E_s, quantifies the steric hindrance caused by a substituent. More negative E_s values indicate greater steric bulk.

| Substituent | Taft Steric Parameter (E_s) | Steric Effect |

| Amino (-NH₂) | -0.61 | Moderate steric bulk |

| Hydroxyl (-OH) | -0.55 | Moderate steric bulk |

| Methoxymethyl (-CH₂OCH₃) | ~ -0.70 | Moderate to significant steric bulk |

Note: The Taft steric parameter for the methoxymethyl group is an estimation based on its size relative to other alkoxy and alkyl groups. This value should be considered an approximation.

Experimental Protocols

Determination of Hammett Constants via pKa Measurement of Substituted Phenols

This protocol outlines the determination of Hammett constants by measuring the acid dissociation constant (pKa) of a series of substituted phenols using UV-Vis spectrophotometry.

Materials:

-

UV-Vis spectrophotometer

-

pH meter

-

Series of substituted phenols (including the parent phenol)

-

Buffer solutions of varying pH (e.g., phosphate, borate buffers)

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of each substituted phenol in a suitable solvent (e.g., ethanol or methanol) at a known concentration.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values covering a range of at least 2 pH units above and below the expected pKa of the phenols.

-

Spectrophotometric Measurements:

-

For each phenol, prepare a series of solutions by adding a small, constant volume of the stock solution to a series of volumetric flasks, each containing a different buffer solution.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range. The phenolate ion will have a different absorption maximum compared to the undissociated phenol.

-

Identify the wavelength of maximum absorbance for both the acidic (phenol) and basic (phenolate) forms.

-

-

Data Analysis:

-

At a wavelength where the absorbance difference between the acidic and basic forms is maximal, record the absorbance (A) of each solution at each pH.

-

Determine the absorbance of the fully acidic form (A_HIn) in a strongly acidic solution and the fully basic form (A_In-) in a strongly basic solution.

-

Calculate the pKa for each phenol using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log((A - A_HIn) / (A_In- - A))

-

-

Hammett Plot Construction:

-

Calculate the difference in pKa between the substituted phenol (pKa_X) and the parent phenol (pKa_H): ΔpKa = pKa_H - pKa_X.

-

Plot ΔpKa against the known Hammett sigma constants (σ) for the corresponding substituents.

-

The slope of the resulting line is the reaction constant (ρ) for the ionization of phenols. For an unknown substituent, its σ value can be determined from this plot using its measured ΔpKa.

-

Determination of Taft Steric Parameters via Acid-Catalyzed Hydrolysis of Esters

This protocol describes the determination of the Taft steric parameter (E_s) by measuring the rate of acid-catalyzed hydrolysis of a series of esters.

Materials:

-

Constant temperature water bath

-

Burettes, pipettes, and volumetric flasks

-

Series of esters with varying substituents (R-COOR', where R is the variable substituent)

-

Standardized hydrochloric acid (HCl) solution

-

Standardized sodium hydroxide (NaOH) solution

-

Phenolphthalein indicator

-

Quenching solution (e.g., ice-cold water or a known amount of base)

Procedure:

-

Reaction Setup:

-

Prepare a solution of the ester in a suitable solvent (e.g., aqueous acetone or ethanol).

-

Prepare a solution of the acid catalyst (e.g., HCl) in the same solvent system.

-

Place both solutions in the constant temperature water bath to equilibrate.

-

-

Kinetic Runs:

-

Initiate the reaction by mixing the ester and acid solutions. Start a stopwatch immediately.

-

At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing a quenching solution.

-

Titrate the unreacted acid in the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The amount of NaOH used is proportional to the concentration of carboxylic acid produced.

-

-

Data Analysis:

-

The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the integrated rate law: ln(A₀/A_t) = kt, where A₀ is the initial concentration of the ester and A_t is the concentration at time t. The concentration of the ester can be related to the volume of NaOH used in the titration.

-

Alternatively, a plot of ln(V_∞ - V_t) versus time will yield a straight line with a slope of -k, where V_t is the volume of NaOH at time t and V_∞ is the volume at the completion of the reaction.

-

-

Calculation of E_s:

-

Determine the rate constant (k_X) for each substituted ester and the rate constant (k_Me) for the reference ester (methyl acetate).

-

Calculate the Taft steric parameter (E_s) for each substituent using the following equation: E_s = log(k_X / k_Me)

-

By definition, the E_s for the methyl group is 0.

-

Mandatory Visualization

Caption: Electronic effects of substituents on this compound.

Caption: Experimental workflow for determining Hammett constants.

Caption: Experimental workflow for determining Taft steric parameters.

Conclusion

The electronic and steric properties of this compound, as characterized by Hammett and Taft parameters, reveal a molecule with a rich and complex profile. The interplay of the electron-donating amino and hydroxyl groups with the weakly donating methoxymethyl group creates a distinct electronic landscape on the aromatic ring, influencing its reactivity and potential for intermolecular interactions. Concurrently, the steric bulk of these substituents dictates the molecule's three-dimensional shape and accessibility, which is a critical factor in its binding to biological macromolecules.

For drug development professionals, a thorough understanding of these effects is not merely an academic exercise but a crucial component of rational drug design. By quantifying the electronic and steric contributions of each substituent, researchers can build predictive QSAR models to guide the synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a practical framework for the empirical determination of these essential parameters, empowering researchers to characterize novel compounds and refine their drug discovery efforts. Ultimately, the principles and methodologies outlined in this guide serve to underscore the fundamental importance of electronic and steric considerations in the journey from a chemical entity to a life-saving therapeutic.

Methodological & Application

Synthesis and Purification of 2-Amino-5-(methoxymethyl)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the proposed synthesis and purification of 2-Amino-5-(methoxymethyl)phenol, a potentially valuable intermediate in pharmaceutical and materials science research. Due to the limited availability of direct published methods for this specific compound, the following protocols are based on established chemical principles and analogous reactions reported for similar molecular structures.

Overview of the Synthetic Strategy

The proposed synthesis of this compound is a two-step process commencing from the commercially available starting material, 5-(Hydroxymethyl)-2-nitrophenol. The synthetic pathway involves:

-

O-methylation of the benzylic alcohol in 5-(Hydroxymethyl)-2-nitrophenol to yield 2-nitro-5-(methoxymethyl)phenol.

-

Reduction of the nitro group of 2-nitro-5-(methoxymethyl)phenol to the corresponding amine, affording the target compound, this compound.

The subsequent purification protocol is designed to isolate the final product in high purity, suitable for further applications.

Experimental Protocols

Synthesis of 2-nitro-5-(methoxymethyl)phenol (Intermediate)

Principle: This step involves the O-methylation of the primary alcohol of 5-(Hydroxymethyl)-2-nitrophenol. A standard Williamson ether synthesis approach is proposed, using a methylating agent in the presence of a suitable base.

Materials:

| Reagent/Solvent | Grade | Supplier (Example) |

| 5-(Hydroxymethyl)-2-nitrophenol | ≥98% | Commercially available |

| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Sigma-Aldrich |

| Methyl iodide (CH₃I) | ≥99% | Acros Organics |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |

| Saturated aqueous ammonium chloride (NH₄Cl) | ACS reagent | Fisher Chemical |

| Ethyl acetate (EtOAc) | HPLC grade | VWR Chemicals |

| Brine (saturated aqueous NaCl) | N/A | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | J.T. Baker |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Hydroxymethyl)-2-nitrophenol (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 2-nitro-5-(methoxymethyl)phenol by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Synthesis of this compound (Final Product)

Principle: This final step involves the reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1][2]

Materials:

| Reagent/Solvent | Grade | Supplier (Example) |

| 2-nitro-5-(methoxymethyl)phenol | As synthesized | N/A |

| Palladium on carbon (10% Pd/C) | Catalyst grade | Strem Chemicals |

| Methanol (MeOH) | ACS reagent | Macron Fine Chemicals |

| Celite® | Standard grade | EMD Millipore |

| Dichloromethane (DCM) | HPLC grade | Fisher Scientific |

Procedure:

-

Dissolve 2-nitro-5-(methoxymethyl)phenol (1.0 eq) in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Palladium on carbon (10 mol %) to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the Celite® pad with methanol and dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

Principle: The purification of the final product can be achieved through acid-base extraction followed by recrystallization or column chromatography to remove any non-basic impurities and unreacted starting material.

Procedure:

-

Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

-

Extract the organic solution with 1 M hydrochloric acid (HCl). The aminophenol will move to the aqueous phase as its hydrochloride salt.

-

Wash the aqueous layer with ethyl acetate to remove any non-basic impurities.

-

Basify the aqueous layer to a pH of approximately 8-9 by the slow addition of a base such as sodium bicarbonate or dilute sodium hydroxide.

-

Extract the product back into an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the purified product.

-